![molecular formula C21H18N4O B5521192 4-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide](/img/structure/B5521192.png)
4-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide
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Overview
Description
4-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide is a chemical compound that belongs to the benzotriazole family Benzotriazoles are known for their applications as UV stabilizers, corrosion inhibitors, and in various industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide typically involves the following steps:
Formation of Benzotriazole Core: The benzotriazole core is synthesized by reacting o-phenylenediamine with nitrous acid, leading to the formation of benzotriazole.
Substitution Reactions: The benzotriazole core undergoes substitution reactions to introduce the 6-methyl and 2-phenyl groups.
Amidation: The final step involves the reaction of the substituted benzotriazole with 4-methylbenzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzotriazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Oxidized derivatives of the benzotriazole core.
Reduction: Reduced forms of the benzamide group.
Substitution: Substituted benzotriazole derivatives.
Scientific Research Applications
4-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide has several applications in scientific research:
Chemistry: Used as a UV stabilizer in polymers and coatings to protect materials from UV degradation.
Biology: Investigated for its potential as a corrosion inhibitor in biological systems.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of high-performance materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide involves its ability to absorb UV light and dissipate the energy as heat, thereby protecting materials from UV-induced degradation. The benzotriazole core plays a crucial role in this process by stabilizing the excited state and preventing the formation of reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
2-(2H-Benzotriazol-2-yl)-4-methylphenol: Known for its UV stabilizing properties.
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Used as a UV stabilizer in coatings and polymers.
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Effective in high-temperature polymer applications.
Uniqueness
4-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide stands out due to its specific substitution pattern, which enhances its UV stabilizing efficiency and broadens its application range in various fields.
Biological Activity
4-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C17H17N3O
- Molar Mass : 279.34 g/mol
- CAS Number : 98809-58-6
- Density : 1.18 g/cm³ (predicted)
- Boiling Point : 460.1 °C (predicted)
- Flash Point : 232.063 °C
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Benzotriazole derivatives have been shown to exhibit a range of activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzotriazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF-7 | 15.63 | |
Doxorubicin | MCF-7 | 12.0 | |
Compound X | A549 | 0.12 - 2.78 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound may be comparable to established chemotherapeutics.
Antimicrobial Activity
Benzotriazole derivatives have also been evaluated for their antimicrobial properties. Studies on related compounds show promising results against both Gram-positive and Gram-negative bacteria:
Compound | Bacteria Strain | MIC (µg/mL) | Reference |
---|---|---|---|
This compound | MRSA | 12.5 - 25 | |
Trifluoromethyl-substituted derivative | MSSA | Comparable to nitrofurantoin |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
A study investigated the effects of various benzotriazole derivatives on human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The results indicated that certain derivatives induced apoptosis in a dose-dependent manner, with significant cytotoxicity observed at lower concentrations compared to traditional chemotherapeutics like doxorubicin . -
Antimicrobial Efficacy :
Another research focused on the antibacterial activity of benzotriazole derivatives against resistant strains of Staphylococcus aureus. The study found that specific substitutions on the benzotriazole ring enhanced activity against resistant strains, indicating potential for therapeutic applications in treating infections caused by antibiotic-resistant bacteria .
Properties
IUPAC Name |
4-methyl-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-14-8-10-16(11-9-14)21(26)22-18-13-20-19(12-15(18)2)23-25(24-20)17-6-4-3-5-7-17/h3-13H,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQMAPDBPWKFGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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